![molecular formula C24H20ClN5OS2 B5585965 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds derived from acetohydrazide has been extensively studied. For instance, Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds utilizing 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting point. This process involves cyclization reactions leading to various heterocyclic structures, which may be related to the synthesis of the target compound, indicating the potential complexity and the steps involved in synthesizing such compounds (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized through techniques such as IR, 1H NMR, 13C NMR, and X-ray crystallography. For example, Demir et al. (2012) provided an in-depth analysis of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, offering insights into the molecular geometry, vibrational frequencies, and electronic structure, which could be comparable to the target compound's structural analysis (Demir, Dinçer, Cukurovalı, & Yilmaz, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing the acetohydrazide group can be complex. Saeed et al. (2014) discussed the synthesis and characterization of azomethine derivatives from acetohydrazide, highlighting the chemical reactions these compounds undergo, such as cyclization and Schiff base formation. This underscores the potential reactivity of the target compound in forming various derivatives and interacting with different chemical agents (Saeed, Mahmood, & Flörke, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in different environments. Yeo et al. (2019) synthesized 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, detailing its crystal structure and discussing the physical properties that influence its interaction and stability. This analysis provides a foundation for predicting how the target compound's physical characteristics might influence its utility in research applications (Yeo, Azizan, & Tiekink, 2019).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances and stability under various conditions, is essential for practical applications. Gece and Bilgiç (2012) examined the inhibition efficiency of compounds with methylthiophenyl moieties on zinc corrosion, highlighting the relationship between molecular structure and chemical properties. Such studies can shed light on the chemical behavior of the target compound, particularly its potential applications and interactions (Gece & Bilgiç, 2012).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5OS2/c1-32-21-13-7-17(8-14-21)15-26-27-22(31)16-33-24-29-28-23(18-9-11-19(25)12-10-18)30(24)20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTDUJGANVULEN-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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